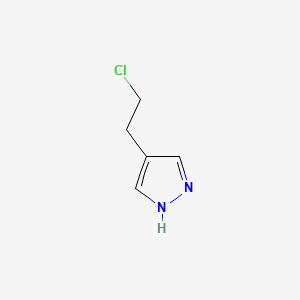

4-(2-chloroethyl)-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-chloroethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGYVEMTQPFYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597788 | |

| Record name | 4-(2-Chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438475-37-7 | |

| Record name | 4-(2-Chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2 Chloroethyl 1h Pyrazole and Its Derivatives

Established Synthetic Pathways to the 1H-Pyrazole Core with Chloroethyl Functionality

Established methods provide reliable and well-documented routes to 4-(2-chloroethyl)-1H-pyrazole and its N-substituted derivatives. These pathways often involve multi-step sequences starting from readily available precursors.

A common and direct approach to introduce functionality at the 4-position of the pyrazole (B372694) ring is to start with a halogenated precursor, such as 4-bromopyrazole. This method is particularly useful for synthesizing N-substituted derivatives. The synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, for instance, can be accomplished by the N-alkylation of 4-bromopyrazole. scientificlabs.co.ukthermofisher.krthermofisher.com This reaction typically involves treating 4-bromopyrazole with a suitable alkylating agent like 1,2-dichloroethane (B1671644) under basic conditions.

The resulting 4-bromo-1-(2-chloroethyl)-1H-pyrazole is a versatile intermediate. researchgate.net The bromine atom at the C-4 position can be subsequently replaced or modified through various cross-coupling reactions, while the chloroethyl group on the nitrogen allows for further derivatization.

Table 1: Synthesis via 4-bromopyrazole

| Starting Material | Reagent | Product | Application |

|---|

The most fundamental method for synthesizing the pyrazole core is the cyclo-condensation reaction between a compound containing a 1,3-dicarbonyl or equivalent functionality and a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This approach allows for the construction of the heterocyclic ring with predetermined substituents. To synthesize a this compound derivative, the starting 1,3-difunctional component must contain the chloroethyl precursor at the central carbon.

Key strategies include:

Reaction of 1,3-Diketones with Hydrazines (Knorr Synthesis) : This classic method involves the condensation of a 1,3-diketone with hydrazine. beilstein-journals.org For targeted synthesis, a diketone bearing the desired chloroethyl side chain or a precursor group at the C-2 position is required. The reaction conditions, particularly the solvent and pH, can influence the regioselectivity when using substituted hydrazines. nih.gov

Reaction of α,β-Unsaturated Ketones with Hydrazines : α,β-unsaturated ketones react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. mdpi.comscielo.br The substitution pattern on the final pyrazole is dictated by the substituents on the starting enone.

Multicomponent Reactions : Modern variations involve one-pot, multicomponent reactions where the 1,3-dicarbonyl intermediate is generated in situ before reacting with a hydrazine. beilstein-journals.orglongdom.org

These cyclo-condensation reactions offer high versatility in accessing a wide range of substituted pyrazoles by modifying the starting materials. nih.gov

A straightforward method for introducing the chloroethyl group onto a pre-formed pyrazole ring involves the chemical transformation of a hydroxyethyl (B10761427) group. Specifically, 4-(2-hydroxyethyl)-1H-pyrazole can be converted to this compound via a dehydration-chlorination reaction.

This transformation is typically achieved using standard chlorinating agents that replace a hydroxyl group with a chlorine atom. A common reagent for this purpose is thionyl chloride (SOCl₂), often used in an inert solvent like chloroform. researchgate.net Other reagents capable of effecting this conversion are also applicable. The reaction proceeds by converting the alcohol into a better leaving group, which is then displaced by a chloride ion. This method has been documented for the synthesis of 1-(2-chloroethyl)-1H-pyrazoles and is directly analogous for the C-4 substituted isomer. researchgate.net

Table 2: Reagents for Dehydration of Hydroxyethyl Pyrazoles

| Reagent | Chemical Formula | Typical Conditions |

|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux in Chloroform researchgate.net |

| Phosphorus Oxychloride | POCl₃ | Heating in solvent |

While the goal is to synthesize chloroethyl pyrazoles, understanding their reactivity, particularly dehydrohalogenation, is crucial. The chloroethyl group is susceptible to elimination reactions to form a vinyl group. The dehydrohalogenation of 1-(2-haloethyl)pyrazoles to yield 1-vinylpyrazoles is a well-established reaction, typically carried out using a base like potassium hydroxide (B78521) in ethanol (B145695). mdpi.com This reaction can also be performed under phase-transfer catalysis (PTC) conditions. mdpi.comsmolecule.com

This process highlights the synthetic relationship between haloethyl and vinyl pyrazoles. The compound 4-bromo-1-(2-chloroethyl)-1H-pyrazole, for example, can undergo dehydrochlorination to produce 4-bromo-1-vinyl-1H-pyrazole. smolecule.com While this reaction removes the chloroethyl group, it confirms its presence as a stable, isolable intermediate that serves as a precursor to other valuable pyrazole derivatives. The relative ease of this elimination reaction underscores the need for careful control of basicity in reactions involving this compound if the chloroethyl moiety is to be retained.

The Vilsmeier-Haack reaction is a powerful tool for functionalizing electron-rich heterocycles, including pyrazoles, typically at the C-4 position. nih.govnih.gov The reaction utilizes a Vilsmeier reagent, commonly formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group. thieme-connect.com

The synthesis of this compound via this route is a multi-step process:

Formylation : A suitable pyrazole starting material is treated with the Vilsmeier reagent to yield a 4-formylpyrazole. researchgate.netigmpublication.org

Chain Elongation : The aldehyde group can be converted to a two-carbon side chain through reactions like a Wittig reaction to introduce a vinyl group, followed by hydroboration-oxidation to get the hydroxyethyl group.

Chlorination : The resulting 4-(2-hydroxyethyl)-1H-pyrazole is then chlorinated as described in section 2.1.3.

In some cases, the Vilsmeier-Haack reaction conditions can lead to simultaneous formylation and chlorination of other functional groups present in the molecule, demonstrating the versatility of the reagent system. mdpi.com This pathway offers a strategic advantage when direct C-4 substitution is challenging.

Dehydrohalogenation Approaches in 1-(2-haloethyl)pyrazoles

Novel and Emerging Synthetic Routes

Research into pyrazole synthesis continues to yield innovative and more efficient methodologies. These emerging routes often focus on improving reaction conditions, yields, and regioselectivity, and could be adapted for the synthesis of this compound.

Microwave-Assisted Synthesis : The use of microwave irradiation, often under solvent-free conditions, has emerged as a green and efficient method for conducting cyclo-condensation reactions to form pyrazoles. scielo.brresearchgate.net This technique can significantly reduce reaction times and improve yields compared to conventional heating.

Metal-Catalyzed Reactions : Modern organic synthesis increasingly employs metal catalysis. Ruthenium(II)-catalyzed oxidative C-N coupling provides a pathway for the intramolecular synthesis of substituted pyrazoles. organic-chemistry.org Copper-catalyzed cycloaddition reactions, such as the sydnone-alkyne cycloaddition, offer robust methods for constructing the pyrazole ring. organic-chemistry.org These methods provide access to complex pyrazoles that may be difficult to obtain through classical approaches.

Ring-Closing Metathesis (RCM) : For constructing pyrazole-fused heterocyclic systems, RCM has proven to be an effective strategy. semanticscholar.org This approach could be envisioned for creating more complex structures derived from a this compound scaffold where the chloroethyl group is used as a handle for introducing a diene system suitable for RCM.

These novel methods represent the forefront of pyrazole synthesis, offering powerful tools for creating structurally diverse molecules, including functionalized derivatives like this compound.

Transition-Metal Catalyzed Reactions for Pyrazole Synthesis

Transition-metal catalysis has become a powerful tool for the construction and functionalization of the pyrazole ring system. These methods often provide access to pyrazole derivatives that are difficult to obtain through traditional condensation reactions.

One notable approach involves the palladium-catalyzed C–H bond arylation of pyrazoles. This method allows for the direct introduction of aryl groups onto the pyrazole core, bypassing the need for pre-functionalized starting materials. academie-sciences.fr For instance, the use of a palladium catalyst with a specific ligand can direct the arylation to the C5 position of the pyrazole ring. academie-sciences.fr The control of regioselectivity in such reactions is a significant challenge, as pyrazoles have multiple reactive C–H bonds. ibs.re.kr The choice of catalyst, ligands, and reaction conditions is critical in directing the substitution to the desired position. ibs.re.kr

Another strategy employs transition metals like zinc or rhodium to catalyze the conversion of dienyl azides into substituted pyrroles, a related five-membered heterocycle. organic-chemistry.org While not a direct synthesis of pyrazoles, the principles of using transition metals to facilitate cyclization and functionalization are transferable. For pyrazole synthesis, copper-catalyzed multicomponent reactions have been developed to produce 1,3-substituted pyrazoles from the cyclization of a hydrazine with an enaminone, followed by a Ullmann coupling with an aryl halide. beilstein-journals.org

The following table summarizes selected transition-metal catalyzed reactions for pyrazole synthesis:

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)₂ / Ligand | Pyrazole, Aryl Halide | Arylated Pyrazole | Direct C-H functionalization academie-sciences.fr |

| CuI / PdCl₂(PPh₃)₂ | Acid Chloride, Terminal Alkyne, Hydrazine | 3,5-Disubstituted-1H-pyrazole | One-pot, tandem coupling-cyclocondensation researchgate.net |

| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl Azide | Substituted Pyrrole | Mild, room temperature reaction organic-chemistry.org |

| Copper Catalyst | Hydrazine, Enaminone, Aryl Halide | 1,3-Substituted Pyrazole | Domino reaction with Ullmann coupling beilstein-journals.org |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical approach for the synthesis of complex molecules like pyrazole derivatives. researchgate.net These reactions involve the combination of three or more starting materials in a single reaction vessel to form the final product, which incorporates portions of all the initial reactants. beilstein-journals.orgnih.gov This strategy is highly valued in green chemistry as it often reduces the number of synthetic steps, minimizes waste, and saves time and resources. longdom.org

A common MCR for pyrazole-containing structures, such as pyrano[2,3-c]pyrazoles, involves the four-component condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govrsc.org Various catalysts can be employed to facilitate these reactions, including nano-magnetic catalysts, which allow for easy separation and reuse. researchgate.net The use of ultrasound irradiation can also accelerate the reaction. researchgate.net

Researchers have successfully synthesized polysubstituted pyrazoles through three-component reactions of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water, highlighting the green aspect of this methodology. longdom.org Another innovative MCR involves the reaction of alkynes, nitriles, and titanium imido complexes to form multisubstituted pyrazoles, notably avoiding the use of hydrazine. acs.org

The table below provides examples of one-pot multicomponent reactions for pyrazole synthesis:

| Number of Components | Reactants | Catalyst/Conditions | Product |

| Three | Enaminones, Benzaldehyde, Hydrazine Dihydrochloride | Ammonium Acetate / Water | Polyfunctionally substituted pyrazoles longdom.org |

| Four | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Magnetic nano-[CoFe₂O₄] / Ultrasonic irradiation | Pyrano[2,3-c]pyrazole derivatives researchgate.net |

| Three | Alkynes, Nitriles, Titanium Imido Complexes | Oxidative Coupling | Multisubstituted pyrazoles acs.org |

| Four | Aldehydes, Malononitrile, β-ketoesters, Hydrazine Hydrate | Sodium Gluconate | Dihydropyrano[2,3-c]pyrazoles rsc.org |

Green Chemistry Approaches in Pyrazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrazoles to minimize environmental impact. benthamdirect.com These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. researchgate.netthieme-connect.com

Water is often utilized as a green solvent for pyrazole synthesis, replacing hazardous organic solvents. longdom.orgthieme-connect.com For example, the synthesis of pyrazole derivatives has been achieved through multicomponent reactions in aqueous media. acs.org Solvent-free reactions, conducted using techniques like grinding or in the presence of ionic liquids, also represent a significant green methodology. tandfonline.comresearchgate.net

The use of alternative energy sources such as microwave irradiation and ultrasound has been shown to be effective in reducing reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov Microwave-assisted synthesis, for instance, has been successfully applied to the multicomponent synthesis of pyrano[2,3-c]pyrazoles, often leading to higher yields in shorter times. nih.gov

Furthermore, the development of reusable and non-toxic catalysts is a cornerstone of green pyrazole synthesis. mdpi.com Heterogeneous catalysts, such as nano-ZnO and Amberlyst-70, offer advantages like easy separation from the reaction mixture and the potential for recycling. mdpi.com

The following table highlights various green chemistry approaches in pyrazole synthesis:

| Green Approach | Specific Method | Example Application | Benefits |

| Green Solvents | Water-based synthesis | Multicomponent reaction of enaminones, benzaldehyde, and hydrazine in water longdom.org | Environmentally friendly, cost-effective longdom.org |

| Alternative Energy | Microwave irradiation | Four-component synthesis of pyrano[2,3-c]pyrazoles nih.gov | Reduced reaction time, increased yield nih.gov |

| Alternative Energy | Ultrasonic irradiation | Synthesis of dihydropyrano[2,3-c]pyrazoles researchgate.net | Shorter reaction times, operational simplicity researchgate.net |

| Reusable Catalysts | Heterogeneous catalysis (e.g., Amberlyst-70) | Condensation of hydrazines with 1,3-diketones mdpi.com | Non-toxic, thermally stable, simple workup mdpi.com |

| Solvent-Free Conditions | Grinding with an ionic salt (TBAB) | Three-component reaction of isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines tandfonline.com | Environmentally friendly, shorter reaction times tandfonline.com |

Regioselectivity and Stereoselectivity in Synthesis

Achieving high levels of regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, particularly for creating complex and biologically active molecules.

Control of Substitution Patterns on the Pyrazole Ring

The synthesis of unsymmetrically substituted pyrazoles often leads to the formation of regioisomeric mixtures, which can be challenging and costly to separate. organic-chemistry.orgthieme-connect.com Consequently, developing methods that afford high regioselectivity is of paramount importance.

The classic Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a primary example where regioselectivity can be an issue. mdpi.com The outcome of this reaction is highly dependent on the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.orgthieme-connect.com

Another strategy to control regioselectivity involves the use of blocking groups. academie-sciences.fr By temporarily introducing a substituent at a specific position on the pyrazole ring, subsequent reactions can be directed to other available positions. For example, an ester group at the C4 position can act as a removable blocking group, enabling regioselective arylation at the C5 position. academie-sciences.fr Similarly, halogen atoms at the C4 position can direct functionalization. rsc.org

Ligand-controlled regiodivergent C-H alkenylation of pyrazoles using a palladium catalyst offers another sophisticated approach. ibs.re.kr By carefully selecting the ligand, the alkenylation can be directed to either the C4 or C5 position of the pyrazole ring. ibs.re.kr

The table below illustrates methods for controlling regioselectivity in pyrazole synthesis:

| Method | Key Principle | Example | Outcome |

| Solvent Effects | Use of aprotic, high-dipole moment solvents | Condensation of 1,3-diketones with arylhydrazines in DMAc organic-chemistry.orgthieme-connect.com | High regioselectivity for one isomer organic-chemistry.orgthieme-connect.com |

| Blocking Groups | Temporary introduction of a functional group to direct subsequent reactions | Ester group at C4 position for C5 arylation academie-sciences.fr | Regioselective C5 arylation academie-sciences.fr |

| Ligand Control | Use of specific ligands in transition-metal catalysis to direct substitution | Palladium-catalyzed C-H alkenylation with different ligands ibs.re.kr | Selective C4 or C5 alkenylation ibs.re.kr |

| Electrophilic Cyclization | Halogenation of hydrazones of CF₃-ynones | Reaction with NCS, NBS, or I₂ rsc.org | Regioselective synthesis of 4-halo-3-CF₃-pyrazoles rsc.org |

Stereochemical Considerations in Chloroethyl Introduction

The introduction of a chloroethyl group onto a molecule can, in some cases, create a new stereocenter, leading to the formation of enantiomers or diastereomers. However, in the case of introducing a 2-chloroethyl group at the C4 position of an otherwise unsubstituted 1H-pyrazole, no new stereocenter is generated on the pyrazole ring itself. The C4 carbon is part of the aromatic pyrazole ring, and the attached chloroethyl group has free rotation.

If the pyrazole ring or the chloroethyl group were to be further substituted in a way that creates a chiral center, then stereochemical control would become a critical consideration. For instance, if a substituent were introduced on the first carbon of the ethyl chain (the one attached to the pyrazole ring), that carbon would become a stereocenter.

In a broader context of alkylation of heterocyclic compounds, achieving stereocontrol is a significant area of research. Asymmetric catalysis, using chiral catalysts, is a common strategy to induce enantioselectivity in such reactions. core.ac.uk For example, chiral secondary amines have been used as organocatalysts to promote enantioselective conjugate additions to α,β-unsaturated aldehydes. core.ac.uk While there is no specific information found regarding the stereoselective introduction of a chloroethyl group to form this compound, the principles of asymmetric synthesis would apply if a chiral derivative were to be synthesized.

Advanced Reactivity and Mechanistic Investigations of 4 2 Chloroethyl 1h Pyrazole

Elucidation of Reaction Mechanisms Involving the Chloroethyl Group

The chloroethyl group at the C-4 position of the pyrazole (B372694) ring is a key functional handle that allows for a variety of chemical transformations. These primarily include nucleophilic substitution, elimination, and subsequent cycloaddition reactions.

The carbon atom attached to the chlorine in the chloroethyl group is electrophilic and thus susceptible to attack by nucleophiles. This results in the displacement of the chloride ion, a good leaving group, in a nucleophilic substitution reaction. weebly.com The reaction mechanism can proceed through either an S_N1 or S_N2 pathway, depending on the reaction conditions and the nature of the nucleophile. weebly.com

A bimolecular nucleophilic substitution (S_N2) reaction involves a one-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride ion departs. weebly.com This process leads to an inversion of stereochemistry if the carbon atom is chiral. Steric hindrance around the reaction center can significantly affect the rate of S_N2 reactions. weebly.com

Alternatively, a unimolecular nucleophilic substitution (S_N1) reaction proceeds through a two-step mechanism. The first step involves the slow departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. weebly.com The stability of the resulting carbocation is a crucial factor in determining the feasibility of an S_N1 reaction. weebly.com

The nitrogen atoms within the pyrazole ring can also act as nucleophiles, participating in substitution reactions. evitachem.com

Table 1: Examples of Nucleophilic Substitution Reactions with 4-(2-chloroethyl)-1H-pyrazole Derivatives

| Nucleophile | Product | Reaction Conditions | Ref. |

| PhSNa | 4-bromo-1-(2-(phenylthio)ethyl)-1H-pyrazole | In situ generation | researchgate.net |

| PhSeNa | 4-bromo-1-(2-(phenylselanyl)ethyl)-1H-pyrazole | In situ generation | researchgate.net |

| Na₂S | Bis(2-(4-bromo-1H-pyrazol-1-yl)ethyl)sulfane | In situ generation | researchgate.net |

| Na₂Se | Bis(2-(4-bromo-1H-pyrazol-1-yl)ethyl)selane | In situ generation | researchgate.net |

Under basic conditions, this compound can undergo an elimination reaction to form 4-vinyl-1H-pyrazole. mdpi.comresearchgate.net This dehydrochlorination reaction is a common method for the synthesis of vinylpyrazoles. mdpi.comresearchgate.net The reaction is typically carried out using a strong base, such as potassium hydroxide (B78521) or sodium tert-butoxide, in a suitable solvent like ethanol (B145695). mdpi.com The base abstracts a proton from the carbon atom adjacent to the chloroethyl group, leading to the formation of a double bond and the elimination of a chloride ion. mdpi.comresearchgate.net

The formation of 5-chloro-1-vinyl-1H-pyrazoles has been achieved through the elimination of hydrogen chloride from the corresponding 5-chloro-1-(2-chloroethyl)-1H-pyrazoles using sodium hydroxide in ethanol or potassium tert-butoxide in pyridine. researchgate.net

The 4-vinyl-1H-pyrazole formed from the elimination reaction of this compound is a valuable monomer for cycloaddition reactions. researchgate.netresearchgate.net Vinylpyrazoles can participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, although they are generally reluctant to act as dienes due to the potential loss of aromaticity in the pyrazole ring. mdpi.com These reactions typically require harsh conditions, such as high pressure and temperature, and often result in low to moderate yields. mdpi.com

In contrast, [2+2] cycloaddition reactions of vinylpyrazoles with reagents like tetracyanoethylene (B109619) can proceed under milder conditions to yield cyclobutylpyrazole derivatives. mdpi.com The reaction is believed to proceed through a π-π complex intermediate. mdpi.com

Furthermore, 1,3-dipolar cycloaddition reactions provide another avenue for the transformation of vinylpyrazoles into more complex heterocyclic systems. nih.govmdpi.com For instance, the reaction of vinyl derivatives with in-situ generated nitrilimines can yield substituted pyrazoles. nih.gov

Elimination Reactions for Vinylpyrazole Formation

Pyrazole Ring Reactivity and Transformations

The pyrazole ring itself is an aromatic heterocycle and can undergo a range of chemical transformations. The presence of the chloroethyl group at the C-4 position can influence the reactivity of the ring.

The pyrazole ring is considered a π-excessive aromatic system, making it susceptible to electrophilic attack. nih.govmdpi.com Theoretical calculations and experimental evidence indicate that the C-4 position of the pyrazole ring has the highest electron density, making it the preferred site for electrophilic aromatic substitution. quora.comrrbdavc.orgencyclopedia.pub This is because the intermediates formed by attack at C-4 are more stable than those formed by attack at other positions. rrbdavc.org

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, the C-4 position of pyrazoles can be readily halogenated. connectjournals.com While the primary focus here is on the reactivity of the chloroethyl group, it is important to note that the pyrazole ring's inherent reactivity towards electrophiles is a key feature of its chemistry. The introduction of substituents onto the pyrazole ring can be achieved either through direct substitution on a pre-formed ring or by incorporating the desired functional groups into the starting materials for pyrazole synthesis. mdpi.com

The reaction of this compound and its derivatives with chalcogenides (sulfur, selenium, and tellurium) provides a route to various organochalcogen compounds. These reactions often involve nucleophilic substitution at the chloroethyl group.

For example, the reaction of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole with in-situ generated sodium ditelluride in ethanol yields a stable bispyrazole ditellurium ether. researchgate.net Similarly, reactions with sodium hydrogen selenide (B1212193) can produce the corresponding monoselenides. connectjournals.com The synthesis of various substituted 1-(2-chloroethyl)pyrazole-based dichalcogenides has been achieved by reacting the chloroethylpyrazole with elemental sulfur, selenium, or tellurium reduced by sodium borohydride. connectjournals.com

Furthermore, research has shown the synthesis of pyrazolated chalcogenoether ligated Rh(III) half-sandwich complexes. researchgate.net These complexes are formed by the reaction of chalcogenoether substituted 1H-pyrazole ligands with a rhodium precursor. researchgate.net The ligands themselves can be prepared from the reaction of 4-bromo-1-(2-chloroethyl)-1H-pyrazole with reagents like PhSNa and PhSeNa. researchgate.net One-pot reactions involving α,β-alkynic aldehydes, hydrazines, and phenylselenyl chloride can lead to the formation of 4-(phenylselanyl)pyrazoles. mdpi.com

Ligand Formation and Coordination Chemistry

The versatility of the pyrazole ring, with its lone basic nitrogen atom and an adjacent N-H group, allows it to participate in a variety of intermolecular interactions, which are fundamental to its coordination chemistry. rsc.org These interactions include the formation of strong hydrogen bonds and the ability to coordinate with metal ions, leading to the assembly of diverse supramolecular structures. rsc.orgresearchgate.net The presence of the 2-chloroethyl substituent at the N1 position of the pyrazole ring introduces an additional functional group that can influence the ligand's coordination behavior and the properties of the resulting metal complexes.

The coordination chemistry of pyrazole derivatives is extensive, with the pyrazole acting as a ligand for numerous transition metals. researchgate.nettsijournals.comacs.org Pyrazoles can coordinate to metal centers in a monodentate fashion through the pyridine-like nitrogen atom or can act as bridging ligands, connecting multiple metal centers. researchgate.net The N-H proton of the pyrazole ring can also engage in hydrogen bonding, further stabilizing the resulting coordination complexes. nih.govtandfonline.com

Derivatives of this compound have been utilized in the synthesis of various metal complexes. For instance, the related 1-(2-chloroethyl)pyrazole derivatives have been used to create chalcogenide-based ligands. publishatcj.com These ligands, in turn, have been reacted with palladium(II) precursors to form new complexes. researchgate.net The coordination of these ligands to the metal center can occur through the pyrazole nitrogen and the chalcogen atom, forming stable chelate rings.

The coordination geometry around the metal center in these complexes can vary significantly depending on the metal ion, the other ligands present, and the reaction conditions. For example, copper(II) complexes with pyrazole-derived ligands have been observed to adopt distorted trigonal bipyramidal, square pyramidal, and octahedral geometries. tandfonline.comresearchgate.netdnu.dp.ua In some cases, the pyrazole ligands can bridge two metal centers, leading to the formation of binuclear or polynuclear complexes. researchgate.netcapes.gov.br The thiocyanate (B1210189) ion, when present, can also act as a bridging ligand, contributing to the formation of one-, two-, or three-dimensional coordination polymers. rsc.org

The table below summarizes the coordination behavior of some pyrazole-based ligands with various transition metals, illustrating the diversity of the resulting complexes.

| Ligand | Metal Ion | Coordination Mode | Resulting Complex Geometry | Reference(s) |

| 3-(pyridin-2-yl)pyrazole | Cu(II) | Bidentate (N,N') | Distorted trigonal bipyramid | tandfonline.com |

| 4-nitro-3-pyrazolecarboxylate | Cu(II) | Bridging | Distorted octahedral | researchgate.net |

| 3,5-bis(pyridin-2-yl)pyrazole | Cu(II) | Bridging | Tetranuclear | capes.gov.br |

| 3-methylpyrazole | Cu(II) | Monodentate | 1D coordination polymer | rsc.org |

| 3,5-dimethyl-1H-pyrazole | Cu(II) | Monodentate | Square-pyramidal | dnu.dp.ua |

| 2,4-dichloro-6-{(hydroxyimino) [1-(4-methylphenyl)-1H-pyrazol-4-yl] methyl} phenol | Mn(II), Fe(II), Co(II), Ni(II) | Bidentate (N,O) | Square planar | tsijournals.com |

| 1-methylpyrazole-3-aldehyde-4-(2-pyridyl) thiosemicarbazone | Cu(II), Ni(II), Mn(II), Co(II) | Tridentate | Octahedral | scispace.com |

Structural Analysis and Crystallography of Derivatives

The three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the properties and reactivity of chemical compounds. X-ray diffraction and Hirshfeld surface analysis are powerful techniques used to elucidate these structures and the intermolecular interactions that govern them.

X-ray Diffraction Studies

For instance, the crystal structure of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one reveals that the molecules form dimers through N-H···O hydrogen bonds. researchgate.netresearchgate.net These dimers are further connected into ribbons by another set of N-H···O hydrogen bonds. researchgate.netresearchgate.net The crystal packing is also influenced by π-π stacking and C-Cl···π interactions. researchgate.net

In other pyrazole derivatives, a variety of intermolecular interactions have been observed to stabilize the crystal packing, including N-H···N, N-H···F, C-H···F, N-H···S, and C-H···S hydrogen bonds. nih.govmdpi.com The specific interactions present depend on the substituents on the pyrazole ring. The crystal structures of metal complexes containing pyrazole-based ligands have also been determined, providing insights into the coordination geometry of the metal center and the role of the pyrazole ligand. tandfonline.comresearchgate.netdnu.dp.uacapes.gov.brrsc.org

The table below presents crystallographic data for a selection of pyrazole derivatives, highlighting the diversity in their crystal systems and space groups.

| Compound | Formula | Crystal System | Space Group | Key Interactions | Reference(s) |

| 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one | C₆H₉ClN₂O | Monoclinic | P2₁/c | N-H···O, π-π, C-Cl···π | researchgate.netresearchgate.net |

| 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide | C₁₆H₁₃F₂N₃O | Monoclinic | C2/c | N-H···O, N-H···F, C-H···F | mdpi.com |

| 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carbothioamide | C₁₆H₁₃F₂N₃S | Monoclinic | P2₁/c | N-H···F, N-H···S | mdpi.com |

| [Cu(3-(pyridin-2-yl)pyrazole)₂Br]ClO₄ | C₁₆H₁₄BrClCuN₆O₄ | Orthorhombic | Pbca | N-H···Br, π-π stacking | tandfonline.com |

| [Cu₂(4-nitro-3-pzc)₂(H₂O)₆]·2H₂O | C₈H₁₈Cu₂N₆O₁₄ | Triclinic | P-1 | O-H···O, N-H···O | researchgate.net |

| Tetrakis{[(3,5-bis(pyridin-2-yl)pyrazolate)-(aqua)copper(II)] nitrate (B79036) monohydrate} | C₆₄H₅₆Cu₄N₂₄O₂₀ | Orthorhombic | Fddd | Hydrogen bonding | capes.gov.br |

| [Cu(3-methylpyrazole)₂(NCS)₂]n·nH₂O | C₁₀H₁₂CuN₆O₂S₂ | Monoclinic | C2/c | N-H···O, O-H···S, N-H···N | rsc.org |

| Cu(H₂O)(3,5-dimethyl-1H-pyrazole)₂C₂O₄ | C₁₂H₁₆CuN₄O₅ | Triclinic | P-1 | O-H···O, N-H···O | dnu.dp.ua |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and relative importance of different types of intermolecular contacts.

For 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, Hirshfeld surface analysis has shown that H···H (43.3%), Cl···H/H···Cl (22.1%), and O···H/H···O (18.7%) interactions are the most significant contributors to the crystal packing. researchgate.netresearchgate.net This indicates that van der Waals forces and hydrogen bonds play a crucial role in the solid-state assembly of this molecule.

In other pyrazole derivatives, Hirshfeld analysis has also been employed to understand the intermolecular interactions. researchgate.netiucr.orgmdpi.com For example, in 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the analysis revealed the presence of C-H···S and N-H···O intermolecular hydrogen bonds, as well as intramolecular N-H···N and C-H···N interactions. researchgate.net The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts, allowing for a detailed comparison between different crystal structures. researchgate.netiucr.org

The study of intermolecular interactions is essential for understanding crystal engineering principles and for designing new materials with desired properties. The ability of the pyrazole scaffold to form a variety of strong and weak intermolecular interactions makes it a valuable building block in this field. rsc.orgnih.gov

Spectroscopic and Computational Characterization in Research of 4 2 Chloroethyl 1h Pyrazole

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide empirical data on the connectivity of atoms and the types of chemical bonds present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR are fundamental for the characterization of 4-(2-chloroethyl)-1H-pyrazole.

In ¹H NMR, the pyrazole (B372694) ring protons at positions 3 and 5 would typically appear as distinct singlets in the aromatic region of the spectrum. The protons of the 2-chloroethyl side chain would present as two triplets, corresponding to the methylene (B1212753) group adjacent to the pyrazole ring (-CH₂-) and the methylene group bearing the chlorine atom (-CH₂Cl). The integration of these signals would confirm the number of protons in each unique chemical environment.

In ¹³C NMR spectroscopy, distinct signals would be observed for each unique carbon atom. The pyrazole ring would show three signals corresponding to C3, C4, and C5. The ethyl side chain would produce two signals in the aliphatic region for the two methylene carbons. The chemical shifts would be influenced by the electronegativity of the attached atoms, with the carbon bonded to chlorine appearing further downfield.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. These would include N-H stretching vibrations for the pyrazole ring, aromatic C-H stretching, and aliphatic C-H stretching from the ethyl group. Furthermore, C=C and C=N stretching vibrations characteristic of the pyrazole ring would be visible in the fingerprint region. A key absorption band corresponding to the C-Cl stretching vibration would also be present at a lower frequency. Although IR spectroscopy is a standard characterization method, specific, detailed spectral data for this compound is not widely published in scientific databases.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) can determine the molecular formula of a compound with high accuracy.

For this compound (C₅H₇ClN₂), the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion, with a peak for the ³⁵Cl isotope [M]⁺ and a smaller peak for the ³⁷Cl isotope [M+2]⁺ in an approximate 3:1 ratio. HR-MS would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition. While the molecular weight is established, detailed fragmentation patterns and high-resolution mass data from published research are not readily accessible.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the molecular structure, stability, and electronic properties, complementing experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be used to optimize the geometry of this compound, predict its vibrational frequencies (for comparison with experimental IR spectra), and calculate NMR chemical shifts. Such calculations are valuable for confirming experimental findings and understanding the molecule's conformational preferences. While DFT studies have been performed on many pyrazole derivatives to understand their structure and reactivity, specific computational studies focused solely on this compound are not prevalent in the accessible literature.

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability.

A HOMO-LUMO analysis for this compound, typically performed using DFT calculations, would reveal the distribution of electron density in these frontier orbitals. The HOMO often indicates the site for electrophilic attack, while the LUMO indicates the site for nucleophilic attack. The energy gap helps to characterize the molecule's electronic properties and its potential use in various applications. Research articles detailing the HOMO-LUMO analysis and the resulting energy gap specifically for this compound are not found in extensive public databases, though the technique is widely applied to related heterocyclic systems.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its reactivity and intermolecular interactions. actascientific.comskku.edu This method calculates the electrostatic potential at various points on the electron density surface of a molecule, which is then represented by a color-coded map. skku.edu These maps are invaluable for identifying electrophilic and nucleophilic sites, which are key to predicting how a molecule will interact with other chemical species. actascientific.com

The MEP map displays regions of negative electrostatic potential (typically colored red) and positive electrostatic potential (colored blue). skku.edu

Negative Regions (Red/Yellow): These areas are characterized by an excess of electron density and correspond to nucleophilic sites, which are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the two nitrogen atoms of the pyrazole ring and the chlorine atom of the chloroethyl group due to their high electronegativity. skku.edu

Positive Regions (Blue): These areas indicate a deficiency of electrons and represent electrophilic sites, which are prone to nucleophilic attack. These are typically found around hydrogen atoms. skku.edu

Neutral Regions (Green): These areas have a near-zero potential and are less likely to participate in strong electrostatic interactions.

By analyzing the MEP map of this compound, researchers can predict its behavior in chemical reactions. For instance, the electron-rich nitrogen atoms are likely sites for protonation or coordination with metal ions. The distribution of potential also helps in understanding non-covalent interactions, such as hydrogen bonding, which are critical for crystal packing and binding to biological targets. researchgate.net Computational studies on similar pyrazole structures often use Density Functional Theory (DFT) methods, such as B3LYP with a 6-311+G(d,p) basis set, to generate these predictive maps.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Pyrazole Ring Nitrogen Atoms | Highly Negative (Electron-Rich) | Nucleophilic center, site for protonation and hydrogen bonding. |

| Chlorine Atom | Negative (Electron-Rich) | Potential site for halogen bonding and nucleophilic interactions. |

| Pyrazole Ring Hydrogen Atom | Positive (Electron-Deficient) | Electrophilic center, susceptible to nucleophilic attack. |

| Ethyl Group Hydrogen Atoms | Slightly Positive (Electron-Deficient) | Potential sites for weak intermolecular interactions. |

Molecular Docking Simulations

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. ajchem-a.comnih.gov This method is extensively used in drug discovery and medicinal chemistry to understand the structural basis of molecular recognition and to screen virtual libraries of compounds for potential biological activity. researchgate.net For pyrazole derivatives, docking studies help elucidate their interaction with various therapeutic targets. nih.gov

The process of a molecular docking simulation for this compound would involve several key steps:

Preparation of Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is optimized using quantum chemical methods to find its most stable conformation. ajchem-a.com

Grid Generation: A grid box is defined around the active site of the receptor, specifying the volume in which the docking simulation will be performed. ajchem-a.com

Docking Simulation: Using software such as AutoDock or Vina, the ligand is placed in the active site of the receptor in various conformations and orientations. A scoring function then calculates the binding affinity for each pose, typically expressed in kcal/mol. ajchem-a.com

Analysis of Results: The results are analyzed to identify the most favorable binding pose, characterized by the lowest binding energy. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the receptor. ajchem-a.comnih.gov

In hypothetical docking studies, the this compound molecule could be evaluated for its potential to inhibit a specific enzyme. The pyrazole ring's nitrogen atoms could act as hydrogen bond acceptors, while the chloroethyl group might engage in hydrophobic or halogen bonding interactions within the enzyme's active site. nih.gov The predicted binding affinity provides a quantitative measure of the ligand's potential efficacy.

Table 2: Typical Parameters in a Molecular Docking Study of this compound

| Parameter | Description | Example/Tool |

| Ligand Structure | 3D coordinates of this compound. | Optimized using DFT (e.g., B3LYP/6-31G). |

| Receptor Structure | 3D coordinates of the target protein. | Obtained from Protein Data Bank (PDB). |

| Docking Software | Program used to perform the simulation. | AutoDock Vina, Schrödinger Suite. ajchem-a.com |

| Scoring Function | Algorithm to estimate binding affinity. | Vina scoring function, Glide XP score. ajchem-a.com |

| Binding Energy | Calculated affinity of the ligand for the receptor (kcal/mol). | A lower value indicates stronger binding. |

| Key Interactions | Specific bonds formed between ligand and receptor. | Hydrogen bonds, hydrophobic contacts, halogen bonds. |

Predictive Modeling of Reactivity

Predictive modeling of chemical reactivity involves the use of computational methods to forecast the outcome of chemical reactions, including reaction rates and regioselectivity. uvic.ca For a compound like this compound, such models can provide valuable insights into its synthetic applications and potential metabolic pathways. These models are often built on the principles of quantitative structure-activity relationships (QSAR) or quantitative structure-reactivity relationships (QSRR). uvic.ca

The development of a predictive model for the reactivity of this compound typically follows these steps:

Data Collection: A dataset of experimental reaction outcomes is compiled. This could include reaction rates or yields for various reactions involving the pyrazole compound, such as nucleophilic substitution at the chloroethyl group or electrophilic substitution on the pyrazole ring. uvic.ca

Descriptor Calculation: A set of molecular descriptors is calculated for the compound using quantum chemistry software. These descriptors quantify various electronic and steric properties of the molecule. Relevant descriptors might include frontier molecular orbital energies (HOMO and LUMO), atomic charges, and the molecular electrostatic potential. actascientific.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the experimental reactivity data. uvic.ca

Validation and Prediction: The model's predictive power is validated using external datasets or cross-validation techniques. Once validated, the model can be used to predict the reactivity of this compound under different conditions or in reactions with new reagents. uvic.ca

Table 3: Key Computational Descriptors for Modeling Reactivity

| Descriptor | Definition | Relevance to Reactivity Prediction |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical stability; a smaller gap implies higher reactivity. actascientific.com |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps identify reactive sites for electrostatic interactions. doi.org |

| Electrophilicity Index | A measure of the molecule's ability to accept electrons. | Quantifies the electrophilic nature of the compound. actascientific.com |

Catalysis and Material Science Applications

Derivatives of this compound are instrumental in the development of advanced materials and catalytic systems. Their ability to be transformed into sophisticated ligands and precursors underpins their value in organometallic chemistry and materials engineering.

Pyrazole-based compounds are crucial in the formation of pre-catalysts, particularly for palladium-catalyzed cross-coupling reactions, which are fundamental in synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net Pre-catalysts are stable complexes that are readily converted into the active catalytic species under reaction conditions, offering advantages in terms of stability, handling, and precise control over the ligand-to-metal ratio. sigmaaldrich.com

Derivatives of 1-(2-chloroethyl)-1H-pyrazole have been utilized to synthesize ligands for palladium complexes that show potential as catalysts in Suzuki-Miyaura coupling reactions. researchgate.net For instance, 4-bromo-1-(2-chloroethyl)-1H-pyrazole can be converted into various thioether and selenoether ligands. researchgate.net The resulting palladium(II) complexes of these pyrazolated ligands have been investigated for their catalytic activity. researchgate.net The strong sigma-donating character of such ligands can facilitate the oxidative addition step in the catalytic cycle, while their steric properties influence the reductive elimination step, both of which are key to the efficiency of the cross-coupling reaction. researchgate.net

| Pre-catalyst/Ligand Source | Metal Center | Coupling Reaction | Reference |

|---|---|---|---|

| Palladium(II) complexes of pyrazolated thio/selenoethers from 4-bromo-1-(2-chloroethyl)-1H-pyrazole | Palladium (Pd) | Suzuki-Miyaura Coupling | researchgate.net |

| Oxo-vanadium(IV) complexes derived from pyrazole | Vanadium (V) | Oxidation of Cyclohexane | postdocjournal.com |

The pyrazole scaffold is a cornerstone in ligand design due to the ability of its nitrogen atoms to coordinate with a wide array of metal ions. researchgate.netconnectjournals.com The 2-chloroethyl group on the pyrazole ring provides a reactive handle for introducing various ligating functionalities. A flexible synthesis route starting from protected alkynols and acid chlorides yields 5-substituted 3-(2-chloroethyl)pyrazoles. acs.org These intermediates are valuable because the chloroethyl group can undergo nucleophilic substitution to attach other ligating groups, such as thioethers and phosphines. acs.orgslideshare.net

A significant aspect of this ligand design is the placement of the functional side chain on a ring carbon rather than a nitrogen atom. acs.org This strategic placement ensures that the ring nitrogen not involved in metal coordination, along with its attached proton, remains available for secondary interactions like hydrogen bonding. acs.orgslideshare.net This feature can influence the steric and electronic environment of the metal center, impacting the stability and reactivity of the resulting organometallic complex. acs.org Research has demonstrated the synthesis of thioether and selenoether ligands by reacting 4-bromo-1-(2-chloroethyl)-1H-pyrazole with sodium phenylsulfide (PhSNa) or sodium phenylselenide (PhSeNa). researchgate.net

Organometallic compounds derived from pyrazole ligands are increasingly being explored as single-source precursors for the synthesis of nanomaterials. connectjournals.compublishatcj.com These precursors contain all the necessary elements for the final material, which allows for better stoichiometric control and often enables synthesis at lower temperatures.

Specifically, palladium(II) complexes formed with selenoether ligands derived from 4-bromo-1-(2-chloroethyl)-1H-pyrazole have been identified as single-source precursors for producing palladium selenide (B1212193) nanoparticles, such as Pd4Se and PdSe. researchgate.net Similarly, organochalcogenide compounds, including those based on 1-(2-chloroethyl) pyrazole, are recognized as valuable precursors for semiconducting materials. connectjournals.compublishatcj.com The thermal decomposition of these precursor complexes leads to the formation of well-defined nanomaterials with potential applications in electronics and catalysis.

| Precursor Type | Resulting Nanomaterial | Potential Application | Reference |

|---|---|---|---|

| Palladium(II) complexes of pyrazolated selenoethers | Pd4Se, PdSe | Catalysis, Electronics | researchgate.net |

| 1-(2-chloroethyl) pyrazole-based organochalcogenides | Semiconducting Materials | Electronics | connectjournals.compublishatcj.com |

The unique electronic properties of pyrazole-based compounds, particularly those incorporating chalcogen atoms like selenium and tellurium, make them promising candidates for applications in the electronics industry. connectjournals.compublishatcj.com Symmetrical substituted 1-(2-chloroethyl) pyrazole-based dichalcogenides and monochalcogenides have been synthesized and characterized. publishatcj.com These organoselenium and organotellurium compounds are noted for their potential use as organic conductors and in other electronic applications, driven by the electronic character of the pyrazole ring system and the incorporated chalcogen elements. connectjournals.compublishatcj.com

Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Beyond materials science, this compound and its isomers are powerful synthetic intermediates. The chloroethyl group acts as a versatile electrophilic site, enabling a wide range of transformations to build more complex molecular architectures.

The term "polyfunctional pyrazole" refers to a pyrazole ring substituted with multiple, different functional groups, making it a valuable building block for more complex molecules. nih.govacs.org The chloroethyl group in compounds like 3-(2-chloroethyl)pyrazoles is an excellent leaving group in nucleophilic substitution reactions. acs.orgslideshare.net This reactivity allows for the straightforward introduction of a wide variety of functional groups onto the side chain, leading to the synthesis of diverse polyfunctional pyrazoles. acs.org

For example, the dehydrochlorination of 1-(2-chloroethyl)pyrazoles is a known method for producing 1-vinylpyrazoles, which are themselves useful monomers and synthetic intermediates. nih.gov The ability to easily modify the chloroethyl side chain makes these compounds key starting materials for creating libraries of pyrazole derivatives for various chemical and pharmaceutical research applications. mdpi.comchim.it

Applications and Advanced Research Directions for 4 2 Chloroethyl 1h Pyrazole Derivatives

Advanced Research and Synthetic Applications

The 2-chloroethyl group at the N1-position of the pyrazole (B372694) ring is a versatile functional group that serves as a key precursor for the synthesis of various other heterocyclic systems. The electrophilic nature of the terminal carbon atom in the chloroethyl moiety allows for its participation in both intramolecular and intermolecular cyclization reactions, leading to the formation of fused or linked heterocyclic structures.

A primary transformation of 1-(2-chloroethyl)pyrazoles is dehydrochlorination to yield the corresponding 1-vinylpyrazoles. nih.govosi.lv This reaction is typically achieved by treatment with a base. For instance, the elimination of hydrogen chloride from 5-chloro-1-(2-chloroethyl)-1Н-pyrazoles can be accomplished using sodium hydroxide (B78521) (NaOH) in ethanol (B145695) or potassium tert-butoxide (t-BuOK) in pyridine. osi.lvresearchgate.net An alternative method involves conducting the dehydrochlorination in water under phase-transfer catalysis (PTC) conditions, which can produce 1-vinylpyrazoles in high yields of 75–90%. nih.gov These resulting vinylpyrazoles are valuable monomers and intermediates for further synthetic elaborations.

The chloroethyl group is also instrumental in constructing fused heterocyclic systems through intramolecular cyclization. Research has demonstrated that derivatives such as 4-chloro-3-(2-chloroethyl)-2,8,10-trimethylpyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine can undergo cyclization with primary amines to form complex tetraheterocyclic systems. researchgate.net This type of reaction highlights the utility of the chloroethyl group as a reactive tether for building intricate molecular architectures.

Furthermore, the chloroethyl group readily undergoes nucleophilic substitution, enabling the introduction of various functionalities and the formation of novel heterocyclic compounds. smolecule.com A notable example is the synthesis of symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. connectjournals.com By reacting 1-(2-chloroethyl)pyrazole derivatives with in situ prepared sodium dichalcogenides (Na₂E₂, where E = S, Se, Te), new heterocyclic compounds incorporating chalcogen atoms can be synthesized in good yields. connectjournals.com Similarly, reaction with sodium hydrogen selenide (B1212193) leads to the formation of monoselenides. connectjournals.com These reactions open pathways to new classes of pyrazole-containing heterocycles with potential applications in materials science and medicinal chemistry.

The table below summarizes key transformations of 4-(2-chloroethyl)-1H-pyrazole derivatives into other heterocyclic systems.

| Starting Pyrazole Derivative | Reagents and Conditions | Resulting Heterocyclic System/Product | Yield | Reference |

|---|---|---|---|---|

| 5-Chloro-1-(2-chloroethyl)-1H-pyrazoles | NaOH in EtOH or t-BuOK in pyridine | 5-Chloro-1-vinyl-1Н-pyrazoles | Not specified | osi.lv, researchgate.net |

| 1-(2-Chloroethyl)pyrazoles | Water, Phase Transfer Catalyst (PTC) | 1-Vinylpyrazoles | 75-90% | nih.gov |

| 4-Chloro-3-(2-chloroethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine | Primary amines | Tetraheterocyclic systems (via cyclization) | Not specified | researchgate.net |

| Substituted 1-(2-chloroethyl)pyrazoles | Sodium dichalcogenides (Na₂E₂, E=S, Se, Te) in ethanol | Substituted 1-(2-chloroethyl)pyrazole dichalcogenides | Good | connectjournals.com |

| 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole / 4-Chloro-1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | Sodium hydrogen selenide (NaHSe) | Symmetrical substituted pyrazole monoselenides | Good | connectjournals.com |

Future Perspectives and Unexplored Research Avenues

Development of Asymmetric Synthesis Methodologies

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. While the structure of 4-(2-chloroethyl)-1H-pyrazole itself is achiral, its derivatives can possess stereogenic centers. The development of asymmetric synthesis methodologies is a critical future direction for creating enantiomerically pure compounds derived from this scaffold.

Future research could focus on several promising areas:

Catalytic Asymmetric Transformations: The development of methods for the asymmetric transformation of the chloroethyl side chain or for asymmetric reactions at the pyrazole (B372694) ring would be highly valuable. This could involve transition-metal catalysis or organocatalysis to introduce chirality.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials that can be converted into derivatives of this compound is another viable strategy.

Biocatalysis: Employing enzymes to perform stereoselective reactions on the pyrazole derivative could offer a green and highly efficient route to chiral products.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Potential Catalysts/Reagents | Target Transformation |

|---|---|---|

| Asymmetric C-H Functionalization | Chiral transition metal complexes (e.g., Rh, Pd, Ir) | Direct, enantioselective introduction of functional groups onto the pyrazole ring. |

| Asymmetric Nucleophilic Substitution | Chiral ligands with copper or palladium catalysts | Enantioselective replacement of the chloride on the ethyl side chain. |

| Organocatalytic Derivatization | Chiral amines, phosphoric acids, or N-heterocyclic carbenes | Stereoselective addition to derivatives (e.g., vinyl pyrazoles). |

Exploration of Novel Reaction Pathways

The reactivity of this compound has not been exhaustively studied. The chloroethyl moiety serves as a reactive handle for a variety of transformations, opening doors to new molecular architectures.

Key unexplored or underexplored reaction pathways include:

Dehydrochlorination: The elimination of hydrogen chloride from 1-(2-chloroethyl)pyrazoles is a known route to produce valuable 1-vinylpyrazole monomers for polymerization and cycloaddition reactions. nih.gov A systematic study of this reaction for the 4-substituted isomer could yield versatile building blocks.

Nucleophilic Substitution: The chloride atom is susceptible to substitution by a wide range of nucleophiles. This allows for the introduction of diverse functional groups such as azides, cyanides, thiols, and amines, creating a library of new derivatives. For instance, reacting substituted 1-(2-chloroethyl)pyrazole derivatives with in-situ prepared sodium hydrogen selenide (B1212193) can produce monochalcogenides. publishatcj.com

Cyclization Reactions: The bifunctional nature of the molecule, containing both an electrophilic center (the carbon bearing the chlorine) and nucleophilic nitrogens in the pyrazole ring, could be exploited in intramolecular cyclization reactions to form fused heterocyclic systems.

Further Ring Functionalization: The pyrazole ring itself can undergo further electrophilic substitution, particularly if the C-4 position were not already occupied. publishatcj.com However, derivatization at other positions remains a possibility under specific conditions.

Table 2: Examples of Potential Reaction Pathways

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Dehydrochlorination | Strong base (e.g., t-BuOK) | 4-vinyl-1H-pyrazole |

| Nucleophilic Substitution | NaN3, KCN, R-SH, R2NH | Azides, nitriles, thioethers, amines |

| Chalcogenide Synthesis | Na2E2 (E = S, Se, Te) | Symmetrical dichalcogenides publishatcj.com |

| Palladium-Catalyzed Cross-Coupling | Arylboronic acids, organostannanes | Aryl-substituted ethyl-pyrazoles |

Advanced Materials Science Applications

Pyrazole derivatives are increasingly recognized for their utility in materials science due to their coordination properties, thermal stability, and electronic characteristics. mdpi.commdpi.com this compound is a promising candidate for incorporation into advanced materials.

Potential applications include:

Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms can act as ligands to coordinate with metal ions. The chloroethyl group could be post-synthetically modified to tune the properties of the resulting MOF for applications in gas storage, separation, or catalysis.

Corrosion Inhibitors: Pyrazole derivatives have shown effectiveness as corrosion inhibitors for metals in acidic environments. acs.org The specific structure of this compound could be evaluated for its ability to form protective films on metal surfaces.

Organic Electronics: The pyrazole ring is an electron-rich heterocycle. By incorporating this unit into larger conjugated systems, new organic semiconductors, emitters for OLEDs, or components for dye-sensitized solar cells could be developed. The chloroethyl group provides a convenient point of attachment for polymerization or functionalization. smolecule.com

Integration with Flow Chemistry and Sustainable Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, safety, and efficiency. thieme-connect.com Flow chemistry, where reactions are performed in continuous-flowing streams rather than in traditional batches, offers significant advantages in these areas, particularly for the synthesis of heterocyclic compounds like pyrazoles. mdpi.comresearchgate.net

The synthesis of this compound and its derivatives is well-suited for flow chemistry for several reasons:

Enhanced Safety: Many pyrazole syntheses involve hazardous reagents or intermediates. Performing these reactions in a flow reactor minimizes the volume of hazardous material present at any given time. nih.gov

Improved Control and Yield: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. rsc.org

Scalability and Automation: Flow processes can be easily scaled up by running the system for longer periods. They are also amenable to automation, allowing for the rapid synthesis of a library of derivatives in a "telescoped" or assembly-line fashion without intermediate isolation. nih.gov

A future research avenue would be to develop a multi-step, continuous flow process for the synthesis and subsequent functionalization of this compound, representing a more sustainable and efficient manufacturing approach. thieme-connect.com

In-depth Computational Studies of Reaction Dynamics

Computational chemistry provides powerful tools for understanding and predicting chemical behavior. researchgate.net While extensive computational studies on this compound are currently lacking, this is a rich area for future investigation.

Key areas for computational exploration include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, predict spectroscopic properties (NMR, IR), and calculate the energies of reactants, transition states, and products. This would provide deep insight into the mechanisms of the novel reaction pathways described in section 6.2. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time in different environments (e.g., in various solvents or near a surface). This could be used to understand its conformational flexibility and its interactions when functioning as a ligand or a corrosion inhibitor. researchgate.netmdpi.com

Reaction Path Analysis: Computational methods can map out the entire energy landscape of a chemical reaction, helping to identify the most favorable pathways and predict potential side products. This would be invaluable for optimizing synthetic routes and designing new reactions.

Table 3: Computational Methods and Their Potential Insights

| Computational Method | Information Gained | Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms, activation energies, electronic properties, spectroscopic prediction. | Optimizing synthesis, understanding reactivity. rsc.org |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, binding stability to targets. | Materials design, biological interaction modeling. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding interactions (covalent, hydrogen bonds). | Understanding intermolecular forces in materials or biological complexes. |

Q & A

Q. Yield Optimization Strategies :

| Parameter | Effect on Yield | Example Data from Analogues |

|---|---|---|

| Temperature | Higher (80–100°C) improves alkylation efficiency | 18% yield at 80°C vs. 12% at 60°C |

| Solvent Polarity | Polar aprotic solvents (DMF, DMSO) enhance reactivity | DMF increases yield by 25% vs. THF |

| Catalyst | Phase-transfer catalysts (e.g., TBAB) improve regioselectivity | Yield increases from 18% to 24% with TBAB |

How is this compound characterized structurally, and what analytical discrepancies might arise?

Basic Research Focus

Primary Techniques :

Q. Common Discrepancies :

- Isomerization : During alkylation, competing N1 vs. N2 substitution can occur, requiring 2D NMR (NOESY) to resolve .

- Impurity Peaks : Residual solvents (e.g., DMF) may appear in NMR, necessitating rigorous drying .

What are the stability profiles of this compound under varying pH and temperature conditions?

Advanced Research Focus

Stability Data :

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| Acidic (pH 2) | Hydrolysis of -CH₂Cl to -CH₂OH | 12 hours |

| Neutral (pH 7) | Stable (<5% degradation in 48 hours) | >1 week |

| Basic (pH 10) | Rapid dehydrochlorination | 30 minutes |

| High Temp (100°C) | Thermal decomposition to pyrazole | 2 hours |

Methodological Note : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products .

How can this compound be utilized in cross-coupling reactions for functionalized derivatives?

Advanced Research Focus

The chloroethyl group enables Suzuki-Miyaura coupling with boronic acids. Example protocol:

Q. Key Challenges :

- Competing Side Reactions : Homocoupling of boronic acids (mitigated by degassing solvents).

- Regioselectivity : Use directing groups (e.g., -Bpin) to control coupling sites .

What computational methods predict the biological activity of this compound derivatives?

Advanced Research Focus

In Silico Workflow :

Docking Studies : PyMol/AutoDock Vina to model interactions with kinases (e.g., EGFR).

QSAR Models : Use descriptors like logP and H-bond donors to predict IC₅₀ values.

MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .

Q. Experimental Validation :

- Enzyme Assays : Measure inhibition of EGFR (IC₅₀ = 2.1 µM for this compound-3-carboxamide) .

How do substituents on the pyrazole ring influence reactivity in nucleophilic substitution reactions?

Advanced Research Focus

Substituent Effects :

| Position | Substituent | Effect on SN2 Reactivity (-CH₂Cl) |

|---|---|---|

| 3 | -NO₂ | Increases reactivity (electron-withdrawing) |

| 4 | -OCH₃ | Decreases reactivity (electron-donating) |

| 5 | -Br | Minimal effect (steric hindrance) |

Method : Kinetic studies (UV-Vis monitoring of Cl⁻ release) in DMSO at 25°C .

What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Advanced Research Focus

Case Study : Discrepant NMR shifts for N-substituted derivatives.

- Root Cause : Rotameric equilibria in solution (e.g., -CH₂Cl group).

- Resolution : Variable-temperature NMR (VT-NMR) at −40°C to freeze rotamers .

Validation : Compare calculated (DFT/B3LYP) vs. experimental NMR shifts (MAE < 0.1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.